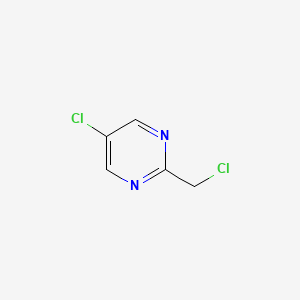

5-Chloro-2-(chloromethyl)pyrimidine

描述

Role of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental structural motif in a vast array of biologically important molecules. wjahr.com Its derivatives are integral components of nucleic acids (cytosine, thymine (B56734), and uracil), vitamins (thiamine), and numerous coenzymes, highlighting their essential role in biological processes. ignited.inbohrium.com This inherent biological relevance has made pyrimidine and its analogues a focal point of medicinal chemistry research for decades. ignited.innih.govresearchgate.net

The pyrimidine scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. bohrium.comnih.gov This versatility has led to the development of a wide range of therapeutic agents incorporating the pyrimidine core, with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive drugs. nih.govresearchgate.net The ability of pyrimidine derivatives to interact with enzymes, genetic material, and other cellular components makes them highly effective pharmacophores. ignited.innih.gov Consequently, the synthesis and functionalization of pyrimidine-based compounds remain a highly active area of research, with chemists continuously exploring new ways to modify the pyrimidine ring to enhance its biological activity and selectivity. nih.govresearchgate.net

5-Chloro-2-(chloromethyl)pyrimidine as a Pivotal Intermediate in Advanced Organic Synthesis

This compound stands out as a particularly valuable building block in organic synthesis due to its distinct reactivity. The presence of a chlorine atom on the pyrimidine ring and another in the chloromethyl group provides two distinct sites for nucleophilic substitution reactions. This dual reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of a diverse library of polysubstituted pyrimidine derivatives. semanticscholar.orgbeilstein-journals.org

The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it highly susceptible to attack by nucleophiles. This facilitates reactions with a wide range of nucleophilic species, including amines, alcohols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The chlorine atom at the 5-position of the pyrimidine ring is less reactive towards nucleophilic aromatic substitution but can be displaced under more forcing conditions or through metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. patsnap.compatsnap.com For instance, it is a crucial precursor for the synthesis of certain insecticides. patsnap.com In medicinal chemistry, it is utilized in the preparation of compounds with potential applications in treating central nervous system disorders and cardiovascular diseases. The ability to readily introduce diverse substituents onto the pyrimidine scaffold via this compound allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Overview of Research Trajectories Involving Halogenated Pyrimidine Scaffolds

Research involving halogenated pyrimidine scaffolds is a dynamic and evolving field with several key trajectories. A primary focus is the development of new synthetic methodologies to create diverse and complex pyrimidine-based libraries for high-throughput screening. semanticscholar.orgbeilstein-journals.orgnih.gov The use of polyhalogenated pyrimidines as core scaffolds allows for the systematic and regioselective introduction of various substituents, leading to a wide array of functionalized derivatives. beilstein-journals.orgnih.gov

Another significant research direction is the exploration of the biological activities of novel halogenated pyrimidine derivatives. Studies have shown that the introduction of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to biological targets and improving its efficacy. mdpi.com For example, halogenated pyrimidines have demonstrated promising antimicrobial and antibiofilm activities against resistant bacterial strains like Staphylococcus aureus. mdpi.com Furthermore, derivatives of halogenated pyrimidines have shown potential as anticancer and anti-inflammatory agents. nih.gov

The investigation into the structure-activity relationships (SAR) of halogenated pyrimidines is also a crucial aspect of this research. By systematically modifying the type and position of halogen substituents on the pyrimidine ring, researchers can gain insights into the key structural features required for a specific biological activity. This knowledge is instrumental in the rational design of more potent and selective drug candidates. The continued exploration of halogenated pyrimidine scaffolds holds great promise for the discovery of new therapeutic agents and agrochemicals with improved properties.

Structure

2D Structure

属性

IUPAC Name |

5-chloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRLUJTUHEVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680965 | |

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-28-7 | |

| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 5 Chloro 2 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions of the Chloromethyl Moiety in 5-Chloro-2-(chloromethyl)pyrimidine

The chlorine atom of the chloromethyl group is an excellent leaving group, making this position highly susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of this compound, allowing for the introduction of diverse functional groups.

Reactivity with Oxygen-Centered Nucleophiles

This compound readily reacts with various oxygen-centered nucleophiles, such as alcohols and phenols, to form the corresponding ethers. These reactions are typically conducted in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

For instance, the reaction with alcohols in the presence of a suitable base, such as sodium hydride or potassium carbonate, yields 2-(alkoxymethyl)-5-chloropyrimidines. Similarly, phenols react to form 2-(phenoxymethyl)-5-chloropyrimidines. The choice of solvent and temperature can influence the reaction rate and yield.

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Methanol | NaH, THF, 0 °C to rt | 5-Chloro-2-(methoxymethyl)pyrimidine | ~90% |

| Ethanol | K2CO3, Acetone, reflux | 5-Chloro-2-(ethoxymethyl)pyrimidine | ~85% |

| Phenol | NaOH, DMF, 50 °C | 5-Chloro-2-(phenoxymethyl)pyrimidine | ~88% |

| 4-Methoxyphenol | K2CO3, CH3CN, reflux | 5-Chloro-2-((4-methoxyphenoxy)methyl)pyrimidine | ~92% |

Reactivity with Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles, such as thiols and thiophenols, are generally more reactive than their oxygen counterparts due to the higher polarizability and nucleophilicity of sulfur. These reactions typically proceed under mild conditions to afford thioethers.

The reaction of this compound with thiols in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) leads to the formation of 5-chloro-2-((alkylthio)methyl)pyrimidines. chemscene.com The increased reactivity of sulfur nucleophiles often results in higher yields and faster reaction times compared to oxygen nucleophiles. nih.govnih.gov

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Ethanethiol | NaOH, Ethanol, rt | 5-Chloro-2-((ethylthio)methyl)pyrimidine | >95% |

| Thiophenol | Et3N, CH2Cl2, 0 °C to rt | 5-Chloro-2-((phenylthio)methyl)pyrimidine | ~94% |

| Sodium Hydrosulfide | H2O/THF | (5-Chloropyrimidin-2-yl)methanethiol | ~80% |

| Potassium Thioacetate | DMF, 50 °C | S-((5-Chloropyrimidin-2-yl)methyl) ethanethioate | ~91% |

Amination Reactions and Formation of Hydrazine Derivatives

The chloromethyl group is also susceptible to amination reactions with primary and secondary amines, as well as hydrazine, to produce the corresponding amino and hydrazino derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules. asianpubs.orgresearchgate.net

The reaction with amines is typically carried out in a polar solvent, and an excess of the amine or the addition of a non-nucleophilic base is often required to neutralize the hydrochloric acid generated during the reaction. Hydrazine hydrate (B1144303) reacts similarly to yield 2-(hydrazinylmethyl)-5-chloropyrimidine. asianpubs.org

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Ammonia | aq. NH3, Ethanol, rt | (5-Chloropyrimidin-2-yl)methanamine | ~75% |

| Diethylamine | K2CO3, CH3CN, reflux | 5-Chloro-N,N-diethyl-2-(aminomethyl)pyrimidine | ~89% |

| Aniline | Et3N, Toluene, 80 °C | 5-Chloro-N-phenyl-2-(aminomethyl)pyrimidine | ~82% |

| Hydrazine Hydrate | Ethanol, reflux | 2-(Hydrazinylmethyl)-5-chloropyrimidine | ~85% |

Regiochemical Control and Substrate Specificity in Nucleophilic Attacks

The nucleophilic substitution reactions of this compound are highly regioselective, occurring exclusively at the chloromethyl carbon. The C-Cl bond of the chloromethyl group is a benzylic-type halide, which is significantly more reactive towards nucleophilic substitution than the C-Cl bond on the pyrimidine (B1678525) ring. The latter is an aryl halide and is relatively unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. stackexchange.com

The pyrimidine ring nitrogens are electron-withdrawing, which deactivates the ring towards electrophilic attack and makes the ring carbons electron-deficient. However, this effect is not sufficient to activate the C-5 chlorine for SNAr under the typical conditions used for substitution at the chloromethyl group. Therefore, nucleophiles will preferentially attack the more electrophilic and labile carbon of the chloromethyl moiety. wuxiapptec.comwuxiapptec.com

Electrophilic and Nucleophilic Reactions of the Pyrimidine Ring in this compound

While the chloromethyl group is the primary site of reactivity for nucleophilic attack, the pyrimidine ring itself can undergo certain substitution reactions.

Aromatic Nucleophilic Substitution (SAr) Reactions on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates the attack of nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing substituents. In this compound, both the chloro group at C-5 and the chloromethyl group at C-2 are electron-withdrawing, thereby activating the ring for nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

In polysubstituted pyrimidines, the position of nucleophilic attack is governed by the electronic and steric properties of the substituents on the ring. For dihalopyrimidines, such as 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C-4 position. wuxiapptec.comstackexchange.com This selectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C-4 position compared to the C-2 position. stackexchange.com

The regioselectivity of SNAr reactions is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com

Electron-Withdrawing Groups (EWGs): An electron-withdrawing group at the C-5 position, such as a nitro or cyano group, strongly activates the C-4 position for nucleophilic attack. nih.govresearchgate.net In the case of this compound, the chloro group at C-5 acts as an electron-withdrawing group, influencing the reactivity of other positions if additional leaving groups were present.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups can alter this selectivity. For instance, an electron-donating substituent at the C-6 position can direct the SNAr reaction to the C-2 position in 2,4-dichloropyrimidines. wuxiapptec.com

Steric Effects: Bulky substituents can hinder nucleophilic attack at adjacent positions. A sterically demanding group at the C-5 position can influence the C-4/C-2 selectivity in dichloropyrimidines. wuxiapptec.com

| Pyrimidine Substrate | Substituent at C-5 | Nucleophile | Major Substitution Position | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | -H | Amines | C-4 | wuxiapptec.com |

| 2,4-Dichloro-5-nitropyrimidine | -NO2 (EWG) | Secondary Amines | C-4 | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | -NO2 (EWG) | Tertiary Amines | C-2 | nih.govresearchgate.net |

| 2,4-Dichloro-5-trimethylsilylpyrimidine | -Si(CH3)3 (Bulky) | Amines | C-2 | wuxiapptec.com |

While many modern C-N and C-C bond-forming reactions on pyrimidines rely on transition metal catalysts, SNAr reactions can often be achieved under metal-free conditions. These reactions are typically promoted by heat and the presence of a base. For instance, the amination of chloropyrimidines can proceed thermally, providing a more environmentally friendly and cost-effective alternative to catalyzed processes. lookchem.com

The direct nucleophilic replacement of a chloro group on the pyrimidine ring by an amine or other nucleophile is a classic example. The reaction of 2,4,5-trichloropyrimidine (B44654) with various anilines, for example, proceeds selectively at the C-4 position under relatively mild conditions, demonstrating a facile SNAr process without a metal catalyst. nih.gov Similarly, other nucleophiles like alkoxides and thiolates can displace halides from activated pyrimidine rings under basic, metal-free conditions. The viability of these reactions for this compound would depend on the nucleophile's strength and the reaction conditions, with the C-5 chloro atom being the target for substitution.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyrimidines

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heteroaromatic compounds, including this compound. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance, primarily targeting the C-5 chloro substituent.

Palladium-Catalyzed C-N Coupling (Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgrug.nl This reaction is broadly applicable to chloropyrimidines, overcoming the limitations of traditional SNAr reactions, which often require harsh conditions or highly activated substrates. acsgcipr.org

The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst, ligand, and base.

Catalysts and Ligands: Early catalyst systems used ligands like triphenylphosphine. However, the development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) has dramatically expanded the reaction's scope, enabling the coupling of less reactive aryl chlorides under milder conditions. rug.nlresearchgate.netwiley.com

Bases: A strong base, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the amine or the amine-catalyst complex in the catalytic cycle. libretexts.org

This methodology has been successfully applied to chloro-substituted 5-nitropyrimidines, which serve as good electronic analogues for 5-chloropyrimidines, yielding various aminated products in high yields. rhhz.net

| Pyrimidine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | Morpholine | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 95% | rhhz.net |

| 2,4-Dichloro-5-nitropyrimidine | Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 89% | rhhz.net |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 82% | organic-chemistry.org |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling an organoboron reagent (like a boronic acid or ester) with a halide. libretexts.org This reaction is widely used to arylate, heteroarylate, or alkylate the pyrimidine core at the C-5 position. The reaction is valued for the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.gov

Typical conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, a phosphine ligand, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system like toluene, dioxane, or DMF, often with water as a co-solvent. researchgate.net Microwave-assisted protocols have been developed to accelerate the reaction, allowing for rapid synthesis of pyrimidine derivatives. nih.govrsc.org Highly active catalyst systems using specialized ligands like XPhos have been shown to be effective for coupling heteroaryl chlorides, including pyrimidines. organic-chemistry.orgnih.gov

| Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Benzyloxy-5-bromopyrimidine | Phenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Water, 80 °C | 94% | researchgate.net |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K2CO3 | Dioxane/H2O, MW, 120 °C | 94% | nih.gov |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O, 100 °C | 82% | organic-chemistry.org |

Sonogashira and Heck Type Coupling Reactions

Sonogashira Coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for introducing alkynyl moieties onto the pyrimidine ring at the C-5 position. The reaction typically employs a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine, which also often serves as the solvent. organic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues related to the copper co-catalyst. wikipedia.org This reaction has been used to functionalize various halogenated heterocycles, including pyrimidine nucleotides and cyanopyridines. nih.govsoton.ac.uk

Heck Coupling , or the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction creates a new C-C bond at the C-5 position of the pyrimidine ring with the introduction of a vinyl group. The catalytic cycle involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orgyoutube.com The reaction is typically carried out in the presence of a base (e.g., Et₃N, K₂CO₃) and a phosphine ligand. Intramolecular versions of the Heck reaction are also widely used to construct cyclic systems. wikipedia.org

| Reaction Type | Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 5-Iodo-pyrimidine nucleotides | Propargylamine | Pd(PPh3)4, CuI | DMF | Good | nih.gov |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh3)4, CuI | Et3N / THF | 85-93% | soton.ac.uk |

| Heck | Iodobenzene | Styrene | PdCl2 | KOAc / Methanol | - | wikipedia.org |

| Heck | Aryl Bromides/Chlorides | Olefins | Palladacycle phosphine ylide complex | - | Good | organic-chemistry.org |

Grignard Reactions with Halogenated Pyrimidine Systems

While specific studies detailing the Grignard reaction of this compound are not extensively documented in publicly available literature, the reactivity of similar halogenated pyrimidine systems provides valuable insights. Grignard reagents (R-MgX) are potent nucleophiles that can react with electrophilic carbon centers. In the case of halogenated pyrimidines, the reaction can proceed via nucleophilic aromatic substitution, where the Grignard reagent displaces a halide on the pyrimidine ring.

For instance, studies on related aminopyrimidines have shown that Grignard reagents can add to the pyrimidine ring, leading to the formation of new carbon-carbon bonds. The reaction of 4-amino-5-cyano-2-methylpyrimidine with various Grignard reagents has been reported to yield α-keto-2-methyl-4-aminopyrimidines and their C6-substituted analogues. nih.gov This suggests that a similar reaction could potentially occur with this compound, where the Grignard reagent attacks the pyrimidine ring, possibly at the C-5 position, displacing the chloro group.

However, the presence of the chloromethyl group in this compound introduces a competing reaction site. Grignard reagents are known to react with alkyl halides. Therefore, a reaction between a Grignard reagent and this compound could potentially lead to substitution at the chloromethyl group, forming a new C-C bond at this position. The regioselectivity of the reaction would likely be influenced by factors such as the nature of the Grignard reagent, the reaction conditions (temperature, solvent), and the relative reactivity of the two chloro-substituted positions.

Iron, Cobalt, Nickel, Manganese, and Zinc Catalysis in Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst. The reactivity of this compound in such reactions would be dictated by the ability of the catalyst to activate the C-Cl bonds at either the pyrimidine ring or the methyl substituent.

Iron Catalysis: Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable alternative to palladium- and nickel-based systems. While specific examples with this compound are scarce, iron catalysts have been successfully employed in the cross-coupling of other aryl chlorides with unactivated alkyl chlorides. nih.gov A protocol for such reactions often involves an iron(II) salt as a precatalyst in the presence of a ligand and a reducing agent. nih.gov This methodology could potentially be adapted for the coupling of this compound with various organometallic partners. Furthermore, iron-catalyzed cross-coupling has been used for the chemoselective C-N bond formation in the amination of aryl halides bearing unprotected amino or hydroxy groups, showcasing its functional group tolerance. researchgate.net

Cobalt Catalysis: Cobalt catalysts have also emerged as effective promoters of cross-coupling reactions. For instance, cobalt(II) chloride has been used to catalyze the one-pot synthesis of α-aminonitriles, demonstrating its utility in facilitating C-C bond formation. nih.gov While direct applications with this compound are not readily found, the versatility of cobalt catalysis in various organic transformations suggests its potential applicability. ethz.chresearchgate.net

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions are well-established methods for C-C and C-N bond formation. rsc.org Nickel complexes are known to catalyze the coupling of aryl chlorides with various nucleophiles. researchgate.net The development of nickel/photoredox dual catalysis has further expanded the scope of these reactions, enabling the cross-coupling of functionalized alkyl fragments. nih.gov Given the presence of two C-Cl bonds in this compound, a nickel catalyst could potentially facilitate selective coupling at either the aryl or the alkyl position, depending on the reaction conditions and the choice of ligand. Nickel-catalyzed intramolecular C-O bond formation has also been reported, highlighting the versatility of this metal in forming various types of bonds. nih.gov

Manganese Catalysis: Manganese is an earth-abundant and low-cost metal that has found applications in catalysis. Manganese-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been reported, demonstrating its ability to facilitate C-C and C-N bond formation in the construction of heterocyclic rings. researchgate.net Additionally, manganese-catalyzed cross-coupling reactions of nitrogen nucleophiles with aryl halides in water have been developed, offering a green and convenient method for the synthesis of N-arylated heterocycles. rsc.org Manganese has also been shown to catalyze the dimerization and cross-coupling of terminal alkynes. researchgate.net

Zinc Catalysis: Zinc can be used both as a promoter in various reactions and as a component of organozinc reagents. Zinc-promoted cyclization reactions have been developed for the synthesis of substituted 1-tosyl-1H-pyrazoles. rsc.org While not a direct cross-coupling catalyst in the same vein as palladium or nickel, zinc plays a crucial role in the formation of organozinc reagents, which are then used in cross-coupling reactions catalyzed by other metals.

The following table summarizes the potential cross-coupling partners and expected products for reactions involving this compound, based on the general reactivity of related compounds.

| Catalyst System | Cross-Coupling Partner | Potential Product(s) |

| Iron (e.g., FeCl2) | Grignard Reagent (R-MgX) | 5-R-2-(chloromethyl)pyrimidine or 5-Chloro-2-(R-methyl)pyrimidine |

| Cobalt (e.g., CoCl2) | Organozinc Reagent (R-ZnX) | 5-R-2-(chloromethyl)pyrimidine or 5-Chloro-2-(R-methyl)pyrimidine |

| Nickel (e.g., NiCl2/ligand) | Boronic Acid (R-B(OH)2) | 5-R-2-(chloromethyl)pyrimidine or 5-Chloro-2-(R-methyl)pyrimidine |

| Manganese (e.g., MnCl2) | Amine (R2NH) | 5-(R2N)-2-(chloromethyl)pyrimidine or 5-Chloro-2-((R2N)methyl)pyrimidine |

| Zinc (promoter) | - | Formation of organozinc derivatives for subsequent coupling |

Note: The regioselectivity of these reactions would need to be determined experimentally.

Derivatization and Functionalization Strategies for 5 Chloro 2 Chloromethyl Pyrimidine

Diversification via Chemical Modifications of the Chloromethyl Group

The chloromethyl group at the 2-position of 5-Chloro-2-(chloromethyl)pyrimidine is a highly reactive electrophilic center, making it an ideal handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This reactivity allows for the straightforward synthesis of diverse libraries of pyrimidine (B1678525) derivatives.

The primary mechanism for these transformations is the SN2 reaction, where a nucleophile displaces the chloride ion. Common nucleophiles employed in this context include amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO, often in the presence of a base to deprotonate the nucleophile. acs.org

For instance, the reaction with various amines, such as primary and secondary amines, yields the corresponding aminomethyl-pyrimidine derivatives. Similarly, treatment with thiols or their corresponding thiolates results in the formation of thioethers. The Williamson ether synthesis, reacting the chloromethylpyrimidine with an alcohol or phenoxide, provides access to a variety of ether-linked pyrimidines. francis-press.commasterorganicchemistry.com

| Nucleophile Type | Example Nucleophile | Resulting Linkage | Product Class | Reference(s) |

| Amine | N-methylpiperazine | C-N | Piperazinylmethyl-pyrimidine | jrespharm.com |

| Amine | Benzylamine | C-N | Benzylaminomethyl-pyrimidine | mdpi.com |

| Thiol | Sodium thiophenoxide | C-S | Phenylthiomethyl-pyrimidine | mdpi.com |

| Alcohol | Sodium ethoxide | C-O | Ethoxymethyl-pyrimidine | masterorganicchemistry.com |

Introduction of Novel Functionalities onto the Pyrimidine Core

Beyond the modification of the chloromethyl group, the pyrimidine ring itself offers opportunities for functionalization. The chlorine atom at the 5-position is a key site for introducing new substituents, primarily through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction has proven to be a particularly effective method for this purpose. researchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and a variety of organoboron reagents, such as aryl or heteroaryl boronic acids. researchgate.netpsu.edu This strategy enables the synthesis of 5-aryl- and 5-heteroaryl-2-(chloromethyl)pyrimidines, significantly expanding the structural diversity of the accessible compounds. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. researchgate.netorganic-chemistry.org

The ability to selectively functionalize the C5 position without affecting the chloromethyl group highlights the orthogonal reactivity of these two sites, which is a significant advantage in the design of complex molecules.

Synthesis of Fused Pyrimidine Systems from this compound Precursors

The dual reactivity of this compound and its derivatives makes them excellent precursors for the construction of fused heterocyclic systems. By choosing appropriate binucleophilic reaction partners, both the chloromethyl group and another position on the pyrimidine ring can participate in cyclization reactions, leading to the formation of new rings.

One notable example is the synthesis of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines. In a multi-step process, a derivative of this compound, such as 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, can be reacted with a binucleophile like 4,5-dihydrothiazol-2-amine. This reaction leads to the formation of a fused tricyclic system, where the thiazole (B1198619) ring is annulated onto the pyrimidine core. researchgate.net

Another important class of fused systems accessible from this precursor are the researchgate.netCurrent time information in Bangalore, IN.bohrium.comtriazolo[1,5-a]pyrimidines. The synthesis of these compounds often involves the initial construction of a triazole ring, which is then fused to the pyrimidine. For example, 7-chloro-5-(chloromethyl)- researchgate.netCurrent time information in Bangalore, IN.bohrium.comtriazolo[1,5-a]pyrimidine can be synthesized and subsequently used as a key intermediate. The chloromethyl group in this fused system remains a reactive handle for further derivatization. mdpi.com

| Fused System | Precursor Type | Key Reaction | Reference(s) |

| Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine | Dichlorinated chloromethylpyrimidine | Cyclization with aminothiazole | researchgate.net |

| researchgate.netCurrent time information in Bangalore, IN.bohrium.comTriazolo[1,5-a]pyrimidine | Hydroxypyrimidine intermediate | Cyclization followed by chlorination | mdpi.comnih.gov |

| Pyrimido[4,5-d]pyrimidines | Various pyrimidine precursors | Multicomponent reactions | oiccpress.comresearchgate.net |

Development of Polyfunctionalized Pyrimidine Compounds

The sequential and regioselective functionalization of this compound allows for the development of highly substituted and polyfunctionalized pyrimidine compounds. By strategically combining the reactions described in the previous sections, chemists can introduce a variety of substituents at different positions of the pyrimidine ring.

For instance, a synthetic strategy could involve an initial nucleophilic substitution at the chloromethyl group, followed by a Suzuki-Miyaura coupling at the 5-chloro position. This two-step process would result in a disubstituted pyrimidine with distinct functionalities at the C2-methyl and C5 positions.

Furthermore, multicomponent reactions offer an efficient pathway to polysubstituted pyrimidines. bohrium.com While not always starting directly from this compound, the principles of pyrimidine synthesis can be applied to create complex scaffolds that incorporate multiple functional groups in a single step. The development of such polyfunctionalized pyrimidines is of high interest in drug discovery, as the diverse substituents can be tailored to interact with specific biological targets.

The synthesis of 2,4,5-trisubstituted pyrimidines has been reported through sequential reactions, demonstrating the feasibility of building complex molecular architectures on the pyrimidine core. acs.org These strategies underscore the importance of this compound as a versatile starting material for generating a broad spectrum of functionalized pyrimidine derivatives.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 5-Chloro-2-(chloromethyl)pyrimidine, ¹H and ¹³C NMR spectra would provide unambiguous evidence of its structure.

In the ¹H NMR spectrum, the molecule is expected to show two distinct signals. The protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet, while the two non-equivalent protons on the pyrimidine (B1678525) ring would also produce signals, with their chemical shifts and coupling patterns dictated by the electronic environment. For instance, in the related compound 2-chloro-5-(chloromethyl)pyridine, the chloromethyl protons appear as a singlet at 4.58 ppm, while the ring protons resonate at 8.28 ppm, 7.72 ppm, and 7.34 ppm google.com.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the five carbon atoms in the molecule. The carbon of the chloromethyl group in the related 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine appears at 42.7 ppm mdpi.com. The pyrimidine ring carbons would appear further downfield, with their exact shifts influenced by the attached chloro- and chloromethyl substituents.

Table 1: Predicted and Analogous NMR Chemical Shifts (δ) in ppm Data for this compound is predicted based on analogous compounds.

| Nucleus | Assignment | Predicted Shift (ppm) for Target Compound | Reference Compound | Observed Shift (ppm) [Reference] |

|---|---|---|---|---|

| ¹H | -CH₂Cl | ~4.6 - 5.0 | 2-chloro-5-(chloromethyl)pyridine | 4.58 (s) google.com |

| Pyrimidine Ring H | ~8.5 - 9.0 | 2-Chloropyrimidine (B141910) | H4/H6: 8.6, H5: 7.2 chemicalbook.com | |

| ¹³C | -CH₂Cl | ~40 - 45 | 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 42.7 mdpi.com |

| Pyrimidine Ring C | ~120 - 160 | 2-(Chloromethyl)pyridine hydrochloride | 123.6, 128.5, 143.6, 144.8, 150.4 chemicalbook.com |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves to identify functional groups and provide a unique "fingerprint" for the molecule. The spectra are characterized by absorption bands corresponding to specific molecular vibrations.

For this compound, key expected vibrational modes include C-H stretching of the pyrimidine ring, asymmetric and symmetric stretching of the -CH₂- group, C=N and C=C stretching vibrations within the aromatic ring, and C-Cl stretching from both the ring and the chloromethyl group. Studies on related molecules such as 2,4,6-trichloropyrimidine (B138864) show characteristic ring stretching modes between 1400 cm⁻¹ and 1600 cm⁻¹ ias.ac.in. The C-Cl stretching vibrations are typically observed at lower wavenumbers. For instance, in 2,3,6-trichloro-5-(trichloromethyl)pyridine, C-Cl stretching bands of the pyridine (B92270) ring are found at 1182 and 1094 cm⁻¹, while the CCl₃ group vibrations appear at 806, 776, and 675 cm⁻¹ asianpubs.org.

Table 2: Characteristic Vibrational Frequencies from Analogous Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) [Reference] |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 2,3,6-trichloro-5-(trichloromethyl)pyridine asianpubs.org |

| CH₂ Stretch | 2850 - 2960 | General Aliphatic Groups |

| Pyrimidine Ring Stretch (C=N, C=C) | 1400 - 1610 | 2,4,6-trichloropyrimidine, 6-chloro-2,4-dimethoxypyrimidine ias.ac.in |

| CH₂ Bend (Scissoring) | 1440 - 1470 | General Aliphatic Groups |

| Aromatic C-Cl Stretch | 1050 - 1185 | 2,3,6-trichloro-5-(trichloromethyl)pyridine asianpubs.org |

| Alkyl C-Cl Stretch | 650 - 810 | 2,3,6-trichloro-5-(trichloromethyl)pyridine asianpubs.org |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₅H₄Cl₂N₂, corresponding to a monoisotopic mass of approximately 161.98 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in three peaks for the molecular ion cluster (M+, [M+2]+, and [M+4]+) with a relative intensity ratio of approximately 9:6:1.

Photofragmentation studies on related halogenated pyrimidines, such as 2-chloropyrimidine, indicate that common fragmentation pathways involve the loss of the halogen atom or cleavage of the pyrimidine ring acs.orgnih.gov. For this compound, likely fragmentation would include the loss of a chlorine radical (•Cl) from either the ring or the methyl group, loss of HCl, or the loss of the entire chloromethyl radical (•CH₂Cl).

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Notes |

|---|---|---|

| 162 (100%) / 164 (65%) / 166 (11%) | [C₅H₄³⁵Cl₂N₂]⁺ / [C₅H₄³⁵Cl³⁷ClN₂]⁺ / [C₅H₄³⁷Cl₂N₂]⁺ | Molecular ion cluster (M⁺). Relative intensities are approximate. uni.lu |

| 127 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 113 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |

| 52 | [C₃H₂N]⁺ | Fragment from pyrimidine ring cleavage (loss of HCN). acs.org |

X-ray Crystallography for Solid-State Structural Determination of Related Chloropyridine/Pyrimidine Compounds

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures determined by X-ray crystallography provides critical insights into bond parameters and intermolecular forces that govern its solid-state architecture.

Crystallographic studies of chloropyrimidines and chloropyridines reveal the geometric impact of the electronegative chlorine atom and the ring nitrogen atoms. In a study of 2-chloropyrimidine, chlorine substitution was found to shorten the adjacent ring bonds by approximately 0.009 Å scispace.com. The C-Cl bond length is typically around 1.70-1.74 Å. The internal angles of the pyrimidine ring are distorted from a perfect hexagon due to the different atomic radii and electronegativities of carbon and nitrogen.

Table 4: Selected Bond Lengths and Angles from Analogous Crystal Structures

| Parameter | Typical Value (Å or °) | Reference Compound(s) [Reference] |

|---|---|---|

| C-Cl Bond Length | 1.709 Å | 2-chloropyrimidine scispace.com |

| C-N Bond Length (ring) | 1.306 - 1.336 Å | 2-chloropyrimidine scispace.com |

| C-C Bond Length (ring) | 1.362 - 1.391 Å | 2-chloropyrimidine scispace.com |

| N-C-N Bond Angle | 127.3° | 2-chloropyrimidine scispace.com |

| C-N-C Bond Angle | 116.1° | 2-chloropyrimidine scispace.com |

| C-C-Cl Bond Angle | 114.9° | 2-chloropyrimidine scispace.com |

The crystal packing of chloropyrimidines is dictated by a combination of weak intermolecular forces. In the absence of strong hydrogen bond donors, interactions such as C-H···N hydrogen bonds and π-π stacking are dominant. For example, the crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine features O-H···N and C-H···O hydrogen bonds that create a three-dimensional network nih.gov. In another case, complexes of 2-chloropyrimidine show significant π-π and CH-π interactions that direct the crystal packing nih.govjst.go.jp. In chlorocyanopyridines, molecules pack together via offset face-to-face π-stacking and C-H···N interactions, forming one- or two-dimensional sheets iucr.org. These precedents suggest that this compound would likely pack in the solid state through a network of C-H···N interactions involving the pyrimidine nitrogen atoms and π-π stacking between the aromatic rings.

Computational Chemistry and Theoretical Modeling of 5 Chloro 2 Chloromethyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like 5-Chloro-2-(chloromethyl)pyrimidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are employed to determine its optimized geometry and electronic properties. acs.org

Calculations would reveal a planar pyrimidine (B1678525) ring, with bond lengths and angles influenced by the two chlorine substituents. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatoms results in a non-uniform charge distribution across the molecule. The carbon atoms of the pyrimidine ring, particularly those adjacent to the nitrogen atoms (C4 and C6), are predicted to be significantly electron-deficient. Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For this compound, the LUMO is expected to be localized over the electron-deficient pyrimidine ring, indicating its susceptibility to nucleophilic attack. wuxiapptec.com

Table 1: Predicted Electronic and Structural Parameters for this compound using DFT Note: These are representative values based on calculations of analogous substituted pyrimidines and are intended for illustrative purposes.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability; key for predicting sites of nucleophilic attack |

| HOMO-LUMO Gap | ~ 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 Debye | Quantifies overall molecular polarity |

| Mulliken Charge on C5 | ~ +0.10 e | Positive charge indicates electrophilicity |

| Mulliken Charge on C(methyl) | ~ +0.05 e | Positive charge indicates electrophilicity |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by more explicitly including electron correlation effects, which are often approximated in DFT. wikipedia.org While computationally more demanding, MP2 calculations provide more accurate energies and can be crucial for systems where electron correlation is significant. nih.govnih.gov

For this compound, MP2 calculations would be used to refine the geometric and electronic parameters obtained from DFT. nih.govresearchgate.net This method is particularly valuable for obtaining benchmark-quality energy values and for studying intermolecular interactions. Comparisons between DFT and MP2 results help validate the findings and provide a more complete picture of the molecule's electronic behavior. For instance, while DFT provides a good geometric structure, MP2 can yield more accurate reaction energy barriers and interaction energies. nih.gov

Prediction of Reaction Sites and Regioselectivity in Substitution Reactions

This compound possesses two primary reactive sites for nucleophilic substitution: the chlorine atom on the pyrimidine ring (C5) and the chlorine atom in the chloromethyl side chain. Computational chemistry is a powerful tool for predicting which site is more susceptible to attack by a given nucleophile.

The primary mechanisms are Nucleophilic Aromatic Substitution (SNAr) at the C5 position and a bimolecular nucleophilic substitution (SN2) at the benzylic-like chloromethyl carbon. The regioselectivity of such reactions can be predicted by analyzing the molecule's electronic structure. rsc.org

LUMO Analysis : The sites most susceptible to nucleophilic attack often correspond to the regions with the largest lobes in the LUMO. wuxiapptec.comwuxiapptec.com For dichloropyrimidines, LUMO and LUMO+1 analyses are used to explain observed regioselectivity, as the energy gap between these orbitals can be small, making both relevant to reactivity. wuxiapptec.com It is predicted that the LUMO of this compound would have significant contributions from the C5 carbon and the carbon of the chloromethyl group.

Transition State Energy Calculations : The most definitive method for predicting regioselectivity is to calculate the activation energies (energy barriers) for the competing reaction pathways. By modeling the transition states for nucleophilic attack at both the C5 and the chloromethyl positions, the pathway with the lower activation energy can be identified as the kinetically favored one. wuxiapptec.comresearchgate.net Computational studies on analogous 2,4-dichloropyrimidines show that substitution at C2 versus C4 can be reliably predicted by comparing the energies of the respective transition states. wuxiapptec.com A similar approach would predict that the SN2 reaction at the flexible chloromethyl side chain generally has a lower energy barrier than the SNAr reaction, which involves the formation of a high-energy Meisenheimer complex.

Table 2: Computational Approaches for Predicting Regioselectivity

| Computational Method | Application to this compound | Predicted Outcome |

| Molecular Electrostatic Potential (MEP) Map | Identifies electron-poor (blue) regions susceptible to nucleophilic attack. | Strong positive potential expected around the chloromethyl carbon and C5. |

| Frontier Molecular Orbital (FMO) Theory | Analyzes the distribution of the LUMO to find the most electrophilic centers. | Significant LUMO coefficients on both the C5 and chloromethyl carbons. |

| Transition State (TS) Theory | Calculates the activation energy barriers for competing SNAr and SN2 pathways. | The SN2 pathway at the chloromethyl group is generally expected to have a lower activation barrier. |

Analysis of Halogen Atom Effects on Pyrimidine Reactivity and Electronic Properties

The presence and position of halogen atoms significantly modulate the electronic properties and reactivity of the pyrimidine ring. rsc.org In this compound, the C5-chloro and C2-chloromethyl groups both act as electron-withdrawing groups, profoundly influencing the molecule's character.

Inductive and Resonance Effects : The chlorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is the strong deactivation of the ring towards electrophilic substitution and activation towards nucleophilic substitution. acs.orgnih.gov The chloromethyl group at C2 is primarily an inductively withdrawing group. The combined effect of these two substituents is a highly electron-deficient pyrimidine ring.

Computational Quantification : Theoretical methods quantify these effects by calculating various electronic descriptors.

Atomic Charges : Methods like Mulliken population analysis or charges from electrostatic potential (ESP) fitting reveal the charge distribution. Calculations on analogous halogenated pyrimidines show that carbon atoms attached to halogens become more positive, enhancing their electrophilicity. acs.orgnih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visually represent the charge distribution. For this molecule, the MEP would show strong positive potential (blue regions) over the C4, C6, and the chloromethyl carbon atoms, confirming these as likely sites for nucleophilic attack. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the pyrimidine ring is rigid, the molecule possesses conformational flexibility due to the rotation of the chloromethyl group around the C2-C(methylene) single bond.

Conformational Analysis : The preferred conformation and the energy barrier to rotation can be determined computationally. This is achieved by performing a relaxed potential energy surface (PES) scan, where the dihedral angle (N1-C2-C(methylene)-Cl) is systematically varied, and the energy is minimized at each step. Such an analysis for related molecules reveals that rotational barriers are influenced by steric hindrance and electronic interactions between the substituent and the ring. csic.esmdpi.com For this compound, the lowest energy conformers would likely position the bulky chlorine atom of the chloromethyl group away from the ring's nitrogen atoms to minimize steric repulsion. The rotational barrier is expected to be relatively low, on the order of a few kcal/mol, indicating significant conformational freedom at room temperature. nih.gov

Molecular Dynamics (MD) Simulations : While specific MD studies on this compound are not readily available, this technique could be applied to simulate its dynamic behavior over time, typically in a solvent environment. MD simulations provide insights into how the molecule explores its conformational space and interacts with surrounding solvent molecules or potential biological targets. Such simulations are invaluable in drug discovery for understanding ligand-receptor binding and stability. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

5-Chloro-2-(chloromethyl)pyrimidine as a Building Block for Pharmacologically Active Molecules

The reactivity of the chloromethyl group in this compound allows for its facile reaction with various nucleophiles, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This property is paramount in medicinal chemistry, where the systematic modification of a lead compound is crucial for optimizing its pharmacological profile. The pyrimidine (B1678525) ring itself is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, including vitamin B1 and various anticancer drugs. nih.gov The presence of the chloro substituent on the pyrimidine ring can further modulate the electronic properties and biological activity of the resulting derivatives.

This compound serves as a key intermediate in the synthesis of a range of pharmaceutical compounds, including those targeting central nervous system disorders and cardiovascular diseases. Its utility extends to the creation of fused heterocyclic systems, such as fused benzoxazepinones, which have shown potential as ion channel modulators. chemicalbook.com The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes this compound an invaluable tool for generating libraries of diverse compounds for high-throughput screening and drug discovery programs.

Synthesis of Pyrimidine-Based Scaffolds for Drug Candidates

The synthesis of pyrimidine-based scaffolds is a cornerstone of modern drug discovery, and this compound plays a pivotal role in this process. smolecule.com While some perhalogenated pyrimidines can present challenges in achieving regioselective substitutions, careful control of reaction conditions allows for the targeted synthesis of specific isomers. nih.gov For instance, it is a starting material for creating various pyrimidine derivatives with enhanced biological activities through coupling reactions that introduce new functional groups.

The development of efficient synthetic methodologies for polysubstituted pyrimidines is crucial for accessing novel chemical space. nih.gov The reactivity of this compound facilitates its use in multicomponent reactions and the construction of fused ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines, which are known to possess a wide range of biological activities. nih.govmdpi.com These scaffolds form the core of many drug candidates and are often decorated with various substituents to fine-tune their interaction with biological targets.

Therapeutic Applications of Derived Compounds

The derivatives of this compound have demonstrated a broad spectrum of therapeutic potential, underscoring the importance of this chemical entity in medicinal chemistry.

Anticancer Activity and Mechanisms of Action

Pyrimidine derivatives are well-recognized for their anticancer properties. Compounds derived from this compound have shown significant activity against various cancer cell lines, including breast, colon, and lung cancer. For example, certain pyrimidine derivatives have exhibited potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov

The mechanisms of action for these anticancer agents are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives function by inhibiting specific enzymes that are crucial for cancer cell proliferation and survival. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from a related chloro-pyrimidine precursor have shown potent inhibitory activity against PIM-1 kinase, a key regulator of cell survival and proliferation in cancer. nih.gov The table below summarizes the anticancer activity of selected pyrimidine derivatives.

| Compound Class | Cancer Cell Line | IC50 Value | Mechanism of Action |

| Pyrimidine Derivatives | MCF-7 (Breast), HCT-116 (Colon) | Low µM range | Apoptosis induction, Cell cycle arrest |

| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast), HepG2 (Liver) | 0.57 µM - 4.16 µM | PIM-1 kinase inhibition |

| 5-(chloromethyl)-2,2'-bipyridine derivative | Pancreatic (in vivo) | Effective at 8 µM | Inhibition of tumor growth and dissemination |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

Antimicrobial and Antifungal Efficacy

Derivatives of this compound have also been investigated for their antimicrobial and antifungal properties. The pyrimidine scaffold is a common feature in many antimicrobial agents. Research has shown that certain pyrimidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, related pyrimidine compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.23 to 0.70 mg/mL against bacteria like Bacillus cereus and Escherichia coli.

In the realm of antifungal agents, pyrimidine derivatives have shown promise. Some synthesized compounds have exhibited antifungal properties that are superior to conventional treatments like fluconazole. The introduction of a chloromethyl group can enhance the ability of these compounds to penetrate bacterial and fungal cell membranes, thereby increasing their efficacy. The following table highlights the antimicrobial activity of some pyrimidine derivatives.

| Organism | Compound Type | Activity |

| Bacillus cereus, Escherichia coli | Pyrimidine derivatives | MIC: 0.23-0.70 mg/mL |

| Various phytopathogenic fungi | Pyrimidine derivatives | Potent fungicidal activity |

| Candida albicans, Aspergillus niger | Chloropyridine derivatives | Significant antifungal activity |

Antiviral Properties and Development

The antiviral potential of pyrimidine derivatives is another active area of research. rsc.org While specific studies focusing directly on derivatives of this compound are emerging, the broader class of pyrimidine analogs has shown activity against a range of viruses. For example, novel chemotype analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, which contain a chloro-substituted aromatic ring, have been identified as potent inhibitors of respiratory syncytial virus (RSV) replication. nih.gov One such derivative reduced the viral titer by 2.13 log with low cytotoxicity. nih.gov The structural similarities suggest that derivatives of this compound could also be promising candidates for antiviral drug development.

Inhibition of Specific Biological Targets (e.g., Kinases)

A key strategy in modern drug discovery is the development of inhibitors that target specific enzymes, such as kinases, which play crucial roles in cell signaling and disease progression. fluorochem.co.uk The pyrimidine scaffold is a common core for many kinase inhibitors. google.com Derivatives of this compound have been utilized in the synthesis of compounds targeting various kinases.

For example, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of PIM-1 kinase, with IC50 values as low as 11.4 nM. nih.gov Additionally, 2,4,5-trisubstituted pyrimidines have been discovered as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, which are considered novel drug targets for malaria. nih.gov The chloro-substituted analog in this series demonstrated a 20-fold increase in potency against PfPK6 compared to the parent compound. nih.gov Furthermore, pyrimidine derivatives have been developed as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, with IC50 values comparable to the established drug Celecoxib. nih.gov

The table below provides examples of kinase inhibition by pyrimidine derivatives.

| Kinase Target | Compound Class | IC50 Value | Therapeutic Area |

| PIM-1 Kinase | Pyrido[2,3-d]pyrimidines | 11.4 nM - 34.6 nM | Anticancer |

| PfPK6 | 2,4,5-Trisubstituted Pyrimidines | 19 nM | Antimalarial |

| Cyclooxygenase-2 (COX-2) | Pyrimidine derivatives | Comparable to Celecoxib | Anti-inflammatory, Anticancer |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is a cornerstone in the quest for novel therapeutic agents with enhanced potency and selectivity. Medicinal chemists have systematically modified the core pyrimidine scaffold to understand the intricate connections between chemical structure and biological activity. These studies have provided invaluable insights into the pharmacophoric requirements for various biological targets, including kinases, receptors, and enzymes.

The inherent reactivity of the chloromethyl group at the C2 position serves as a versatile handle for introducing a wide array of substituents, allowing for extensive exploration of the chemical space around the pyrimidine core. Concurrently, modifications at other positions of the pyrimidine ring, particularly the C4 and C5 positions, have been shown to significantly influence the biological profile of these compounds.

Impact of Substitutions at the C2-Position

The 2-(chloromethyl) group is a key feature of the parent compound, and its modification has been a primary focus of SAR studies. The electrophilic nature of the chloromethyl carbon allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of analogues.

Research has shown that replacing the chlorine atom with various nucleophiles such as amines, thiols, and alkoxides can lead to compounds with a broad spectrum of biological activities. For instance, the introduction of a pyrrolidine (B122466) ring at the C2 position, resulting in 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine, has been investigated for its potential in kinase inhibition. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyrimidine core can form crucial hydrogen bonds and π-π interactions within the enzyme's active site.

Further SAR studies on related pyrimidine structures have demonstrated that the nature of the substituent at the C2 position can dramatically alter potency and selectivity. For example, in a series of 2-substituted pyrimidine-5-carboxylic esters, the variation of the C2 substituent was a key strategy in modulating their biological effects. rsc.org

Influence of the 5-Chloro Substituent

The chlorine atom at the C5 position of the pyrimidine ring is a critical determinant of biological activity. In many instances, the presence of this halogen atom significantly enhances the potency of the compound. For example, in a series of 2-amino-4-aryl-pyrimidines, the 5-chloro analogues were found to be potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov Similarly, the discovery of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives as histone deacetylase (HDAC) inhibitors highlighted the beneficial role of the 5-chloro group for inhibitory activity. nih.gov

The introduction of a chlorine atom at the C-5 position of 2',3'-dideoxycytidine has been shown to reduce cytotoxicity while only slightly affecting its anti-HIV activity. nih.gov In the context of 5-HT6 receptor agonists, halogen substituents, including chloro, at the 5-position of the indole (B1671886) ring of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole were found to be essential for potent agonist properties. bohrium.com

Modifications at Other Ring Positions

While the C2 and C5 positions are of primary importance, substitutions at other positions of the pyrimidine ring also play a role in modulating biological activity. In a study of 2,4,5-trisubstituted pyrimidines, it was noted that the steric and electronic properties of substituents at the C5 position affect the potency and selectivity of kinase inhibition. semanticscholar.org

The following interactive data tables summarize key research findings from SAR studies on various 5-chloropyrimidine (B107214) derivatives, illustrating the impact of different substituents on their biological potency.

Table 1: SAR of 2,4-Diamino-5-substituted-furo[2,3-d]pyrimidines as DHFR Inhibitors nih.gov

| Compound | R (Side Chain) | pcDHFR IC₅₀ (µM) | T. gondii DHFR IC₅₀ (µM) | Rat Liver DHFR IC₅₀ (µM) |

| 3 | (1'-Naphthylthio)methyl | 0.048 | 0.16 | 0.85 |

| 5 | (2'-Naphthylthio)methyl | 0.046 | 0.11 | 0.84 |

| 11 | (2'-Phenylanilino)methyl | 0.021 | 0.063 | 0.18 |

| 13 | (2,5-Dichlorophenyl)methyl | 0.032 | - | 0.054 |

| 14 | (3,4-Dichlorophenyl)methyl | 0.015 | - | 0.012 |

This table is based on data for furo[2,3-d]pyrimidines, which are structurally related to this compound and highlight the effect of C5 side-chain modifications on dihydrofolate reductase (DHFR) inhibition.

Table 2: SAR of 2-Amino-4-aryl-5-chloropyrimidines as Kinase Inhibitors nih.gov

| Compound | R (Aryl Group) | VEGFR-2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) |

| 1 | 3-Hydroxyphenyl | 16 | 23 |

| 2 | 4-Hydroxyphenyl | 21 | 42 |

| 3 | 3-Aminophenyl | 11 | 19 |

| 4 | 4-Aminophenyl | 15 | 33 |

This table showcases how different substitutions on the aryl group at the C4 position of a 5-chloropyrimidine scaffold influence inhibitory activity against VEGFR-2 and CDK1.

Table 3: SAR of 5-Chloro-4-((substituted phenyl)amino)pyrimidine HDAC Inhibitors nih.gov

| Compound | R (Substitution on Phenyl) | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |

| L1 | H | 1.25 | 3.16 | 0.45 |

| L2 | 2-OCH₃ | 0.89 | 2.51 | 0.32 |

| L3 | 3-OCH₃ | 0.79 | 2.24 | 0.25 |

| L20 | 4-OCH₃ | 0.68 | 2.55 | 0.22 |

This table illustrates the impact of methoxy (B1213986) substitution on the phenylamino (B1219803) group at the C4 position on the inhibitory potency against various histone deacetylase isoforms.

Applications in Agrochemical Research and Development

5-Chloro-2-(chloromethyl)pyrimidine as a Key Intermediate for Agrochemical Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules destined for agrochemical applications. smolecule.com Its utility stems from its distinct chemical architecture, which features two reactive chlorine atoms at different positions on the pyrimidine (B1678525) heterocycle. The chloromethyl group (-CH₂Cl) at the 2-position is particularly susceptible to nucleophilic substitution reactions, making it a versatile handle for introducing a wide array of functional groups and building larger, more complex molecular structures.

The pyrimidine core itself is a well-established pharmacophore in the agrochemical industry, found in commercial insecticides, fungicides, and herbicides. researchgate.netfrontiersin.org The presence of this ring system in this compound makes it an attractive starting material for researchers aiming to create new active ingredients. The development of numerous agrochemicals is credited to the strong biological activity of pyrimidine derivatives. researchgate.net The process of creating new potential agrochemicals often involves reacting intermediates like this compound with other molecules to explore how different structural modifications affect biological efficacy.

Derivatization for Insecticidal Compounds

The primary route for creating new potential insecticides from this compound involves the derivatization of its chloromethyl group. This process allows for the systematic modification of the molecule to enhance its biological activity and selectivity. While its structural isomer, 2-chloro-5-(chloromethyl)pyridine, is a famous intermediate for a class of insecticides known as neonicotinoids, the this compound scaffold is used to explore other classes of insecticidal compounds. ccspublishing.org.cnpmarketresearch.comchemicalbook.com

The chemical reactivity of the compound allows it to undergo various transformations, primarily nucleophilic substitutions, to yield a library of new derivatives. For instance, researchers have successfully synthesized novel series of pyrimidine derivatives containing sulfonate esters and thioethers. nih.govnih.gov In these studies, the pyrimidine scaffold was combined with other chemical moieties known for biological activity to create hybrid molecules. Bioassays confirmed that some of these newly synthesized compounds exhibited notable insecticidal activity against pests like Plutella xylostella (diamondback moth) and Myzus persicae (green peach aphid), as well as antibacterial activity against significant plant pathogens. nih.govnih.gov

The general strategy involves introducing varied structural motifs to the pyrimidine ring to discover compounds with improved potency and potentially new modes of action, which is crucial for managing insecticide resistance. nih.gov

| Derivative Class | Target Pests/Pathogens | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine Sulfonate Esters | Plutella xylostella, Myzus persicae | Insecticidal | nih.gov |

| Pyrimidine Sulfonate Esters | Xanthomonas oryzae, Pseudomonas syringae | Antibacterial | nih.gov |

| Pyridylpyrazol Amides with Pyrimidine Moiety | Spodoptera litura, Mythimna separata, Tetranychus urticae | Insecticidal | frontiersin.org |

| Pyrimidine Derivatives with Urea Pharmacophore | Aedes aegypti (larvae and adult) | Insecticidal | nih.gov |

Future Prospects in Novel Agrochemical Agent Design

The challenge of overcoming pest resistance and the demand for more sustainable agricultural practices are powerful drivers for innovation in pesticide research. nih.govnih.gov The pyrimidine scaffold, as found in this compound, is poised to remain a central focus in the design of future agrochemical agents. nih.govresearchgate.net Its synthetic accessibility and the broad spectrum of biological activities associated with its derivatives make it an enduringly attractive core structure for medicinal and agricultural chemists. researchgate.netmdpi.com

Future research directions are likely to focus on several key areas:

New Modes of Action: There is an urgent need for insecticides with novel modes of action to combat resistance to existing products. Research into unique pyrimidine-based structures, such as mesoionic pyridino[1,2-a]pyrimidines, which interact with insect nicotinic acetylcholine (B1216132) receptors, represents a promising avenue for developing next-generation insecticides. acs.orgnih.gov

Hybrid Molecules and Pharmacophore Combination: The strategy of combining the pyrimidine ring with other known bioactive fragments (pharmacophores) to create hybrid compounds is a growing trend. frontiersin.orgnih.gov This approach aims to yield molecules with enhanced potency, a broader activity spectrum, or improved environmental profiles.

Tackling Resistance: The development of novel pyrimidine derivatives is a direct response to the widespread and continuous use of current pesticides that has led to resistant pest populations. nih.gov By creating structurally novel compounds, researchers hope to circumvent existing resistance mechanisms.

Advanced Design Technologies: The future of pesticide development will increasingly rely on advanced technologies. Artificial intelligence (AI) and high-performance computing platforms are emerging as powerful tools for designing green and effective pesticide molecules, which could accelerate the discovery of novel pyrimidine-based agrochemicals. keaipublishing.com

Environmental Fate and Degradation Studies of Chlorinated Pyrimidine Derivatives

Formation of Chlorinated By-products in Water Treatment Processes

The introduction of chlorinated pyrimidines into water sources is a concern due to their potential to act as precursors for disinfection by-products (DBPs) during water treatment processes like chlorination. While specific studies on 5-Chloro-2-(chloromethyl)pyrimidine are not available, research on related pyrimidine (B1678525) bases provides significant insight.

Pyrimidine bases are known nitrogenous precursors to both carbonous DBPs (C-DBPs) and nitrogenous DBPs (N-DBPs) during chlorination. nih.gov Studies on cytosine and thymine (B56734) show that they react with chlorine to form a variety of by-products. nih.gov For instance, the chlorination of uracil (B121893) can yield 5-chlorouracil (B11105) at lower chlorine ratios, which can further react to form dichlorouracil or undergo ring cleavage at higher chlorine concentrations. researchgate.netnih.gov Given that this compound already contains a chlorine atom on the pyrimidine ring, it is highly probable that its interaction with disinfectants like chlorine would lead to the formation of further chlorinated and other halogenated by-products.

Research has identified several halogenated nucleobases as emerging DBPs in drinking water, including 5-chlorouracil, 6-chlorouracil, and 5-bromouracil, which were detected in representative drinking water samples with a frequency of 73% to 100%. acs.orgresearchgate.net The formation of these compounds underscores the potential for synthetic chlorinated pyrimidines to contribute to the pool of halogenated DBPs. The presence of a reactive chloromethyl group on this compound adds another layer of complexity, as this group can also participate in reactions, potentially leading to a unique suite of by-products. Studies have shown that organic chloramines, which are less effective as disinfectants, can form from the reaction of chlorine with organic nitrogen compounds. nih.gov Pyrimidine and purine (B94841) bases are significant precursors to these organic chloramines and other DBPs. bohrium.com

The table below summarizes common disinfection by-products formed from the chlorination of pyrimidine bases, which can be considered potential analogues for the degradation of this compound.

Table 1: Disinfection By-products from Chlorination of Pyrimidine Bases

| Precursor | Disinfection By-product (DBP) Category | Specific By-products | Reference |

|---|---|---|---|

| Cytosine | Nitrogenous DBPs (N-DBPs) | Dichloroacetonitrile (DCAN), Trichloroacetonitrile (TCAN), Trichloronitromethane (TCNM) | nih.gov |

| Thymine | Carbonous DBPs (C-DBPs) | Chloroform (Trichloromethane - TCM) | nih.gov |

| Uracil | Halogenated Pyrimidines | 5-Chlorouracil, Dichlorouracil | researchgate.netnih.gov |

| Cytosine, Thymine | Haloacetic Acids (HAAs) | Dichloroacetic Acid (DCAA), Trichloroacetic Acid (TCAA) | nih.gov |

Degradation Kinetics of Pyrimidine Compounds in Aqueous Environments

The persistence of a chemical in the environment is determined by its degradation kinetics, including its reaction rates and half-life under various conditions. For this compound, both hydrolysis and photolysis are expected to be significant degradation pathways.

The chloromethyl group is known to be susceptible to nucleophilic substitution, including hydrolysis where the chlorine is replaced by a hydroxyl group. rsc.org Stability studies on the hydrochloride salt of this compound indicate it is susceptible to decomposition via hydrolysis of the chloromethyl group to a hydroxymethyl group at pH levels above 8. This suggests that in neutral to alkaline aqueous environments, hydrolysis could be a primary degradation pathway, transforming the parent compound into 5-chloro-2-(hydroxymethyl)pyrimidine.

Photodegradation is another critical process for pyrimidine derivatives in sunlit surface waters. Studies on the pesticide Pirimicarb, a dimethylcarbamate (B8479999) derivative of a dimethylpyrimidine, show it undergoes rapid degradation when exposed to artificial light and sunlight in buffer solutions, with different photoproducts forming depending on the conditions. csbsju.edu The photostability of pyrimidine itself has been studied in ice mixtures, where it was shown to form uracil upon UV irradiation, with a calculated photolytic half-life. researchgate.net The stability of photoproducts from cytosine irradiation was found to be limited, with one product showing a half-life of 35 hours at room temperature in a pH 7 buffer. cdnsciencepub.com These findings suggest that this compound would also be susceptible to photodegradation, likely leading to cleavage of the C-Cl bonds and alteration of the pyrimidine ring.

The table below presents kinetic data for the degradation of related pyrimidine compounds.

Table 2: Degradation Kinetics of Selected Pyrimidine Derivatives

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| Cytosine photoproduct | pH 7.0 buffer, room temp. | - | 35 hours | cdnsciencepub.com |

| Pirimicarb | pH 7.0 buffer, Lamp B | 0.490 h⁻¹ | 1.41 hours | csbsju.edu |

| Pirimicarb | pH 7.0 buffer, Lamp A | 0.207 h⁻¹ | 3.34 hours | csbsju.edu |

| Pirimicarb | pH 7.0 buffer, Sunlight | 0.115 h⁻¹ | 6.02 hours | csbsju.edu |

Impact of Chlorination and UV/Chlorine Processes on Pyrimidine Degradation

Water treatment often employs a multi-barrier approach, including combined UV irradiation and chlorination, to ensure effective disinfection. These advanced oxidation processes (AOPs) can significantly enhance the degradation of persistent organic pollutants.